Product packaging for 2-Benzyl-3-phenylpyrimidin-4(3H)-one(Cat. No.:CAS No. 89069-90-9)

2-Benzyl-3-phenylpyrimidin-4(3H)-one

Cat. No.: B12921920
CAS No.: 89069-90-9
M. Wt: 262.30 g/mol
InChI Key: BHSJZCMOWZCVIM-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenylpyrimidin-4(3H)-one (CAS 89069-90-9) is a chemical compound belonging to the pyrimidin-4(3H)-one family, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. Pyrimidinone derivatives are extensively investigated for their diverse biological activities. While specific pharmacological data for this particular analog is limited, structurally related pyrimidin-4(3H)-ones have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a promising target for treating cognitive deficits in Alzheimer's disease and schizophrenia . Other research highlights the value of the pyrimidinone core and related structures in developing anticancer agents and inhibitors of deubiquitinating enzymes like USP1/UAF1, which are relevant in oncology research . Researchers value this compound primarily as a versatile synthetic intermediate or building block for constructing more complex molecules. Its structure is a key pharmacophore in various therapeutic areas, making it a valuable tool for exploring new chemical space in bioactivity screening and structure-activity relationship (SAR) studies. Please handle this compound with appropriate care. General safety advice includes avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation during handling . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B12921920 2-Benzyl-3-phenylpyrimidin-4(3H)-one CAS No. 89069-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89069-90-9

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-benzyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2O/c20-17-11-12-18-16(13-14-7-3-1-4-8-14)19(17)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

BHSJZCMOWZCVIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=O)N2C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyl 3 Phenylpyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 2-benzyl-3-phenylpyrimidin-4(3H)-one, both ¹H and ¹³C NMR are fundamental to elucidating the connectivity and spatial arrangement of its constituent atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) and phenyl rings typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. Due to the free rotation around the C-N and C-C single bonds, the five protons of the phenyl group attached to the nitrogen atom and the five protons of the benzyl group's phenyl ring may appear as complex multiplets. stackexchange.com Specifically, one might anticipate overlapping multiplets for these aromatic protons. stackexchange.com

The benzylic methylene (B1212753) protons (CH₂) are particularly informative. These two protons are chemically equivalent and are expected to appear as a singlet. This signal is anticipated in the region of δ 4.0-5.0 ppm, influenced by the adjacent phenyl ring and the pyrimidinone core. For instance, in a related compound, 1-benzyl-4-ferrocenyl-1H-1,2,3-triazole, the benzylic protons appear as a singlet at δ 5.55 ppm. rsc.org

The pyrimidinone ring itself contains two protons. The proton at the 5-position is expected to show a signal that is a doublet, due to coupling with the proton at the 6-position. The proton at the 6-position would, in turn, appear as a doublet. The exact chemical shifts of these protons are influenced by the substituents on the ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Phenyl-H (on N-3)7.2 - 7.6MultipletThe five protons on the phenyl ring attached to the nitrogen may show complex splitting patterns due to mutual coupling and potential restricted rotation. stackexchange.com
Benzyl-H (aromatic)7.2 - 7.6MultipletThe five protons on the phenyl ring of the benzyl group are expected to overlap with the other phenyl proton signals. stackexchange.com
Benzyl-CH₂4.0 - 5.0SingletThe two benzylic protons are equivalent and adjacent to an sp² carbon, resulting in a downfield singlet.
Pyrimidinone-H (C-5)~6.0DoubletThe chemical shift is influenced by the anisotropic effect of the carbonyl group and the aromatic rings.
Pyrimidinone-H (C-6)~7.8DoubletThis proton is typically the most downfield of the pyrimidinone protons due to its proximity to the electronegative nitrogen and the carbonyl group.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C-4) of the pyrimidinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. In related pyrimidine (B1678525) structures, the C=O carbon has been observed in this region. nih.gov

The aromatic carbons of the benzyl and phenyl groups will produce a series of signals between δ 120 and 140 ppm. The quaternary carbons (C-ipso) to which the benzyl group and the other phenyl group are attached will generally have lower intensities. The benzylic methylene carbon (CH₂) is expected to resonate around δ 40-50 ppm. For example, the benzylic carbon in 1-benzyl-4-ferrocenyl-1H-1,2,3-triazole is found at δ 54.0 ppm. rsc.org

The carbons of the pyrimidinone ring itself will have characteristic shifts. C-2, being flanked by two nitrogen atoms, is expected to be significantly downfield. C-5 and C-6 will have shifts influenced by their position relative to the nitrogen atoms and the carbonyl group.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
Carbon Type Expected Chemical Shift (δ, ppm) Notes
C=O (C-4)160 - 170The carbonyl carbon is typically the most deshielded carbon in the structure. nih.gov
C-2~155This carbon is bonded to two electronegative nitrogen atoms, causing a significant downfield shift.
Aromatic C (Phenyl & Benzyl)120 - 140Multiple signals are expected for the non-equivalent aromatic carbons.
Aromatic C-ipso135 - 145The signals for the quaternary aromatic carbons are typically weaker.
Pyrimidinone C-5~110This carbon is generally more shielded than C-6.
Pyrimidinone C-6~140The proximity to the carbonyl and nitrogen atoms causes a downfield shift.
Benzyl-CH₂40 - 50The signal for the benzylic carbon appears in the aliphatic region but is shifted downfield by the adjacent phenyl ring. rsc.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the C-5 and C-6 protons of the pyrimidinone ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.

While this compound does not possess exchangeable protons like N-H or O-H that would typically be studied for hydrogen bonding, concentration-dependent NMR studies could provide insights into intermolecular interactions, such as π-π stacking of the aromatic rings, which might be inferred from changes in chemical shifts at varying concentrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (C₂₃H₁₈N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 338.1419 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural clues. Key expected fragmentation pathways include:

Loss of the benzyl group: A prominent peak would be expected corresponding to the loss of a benzyl radical (•CH₂Ph), leading to an ion at m/z 247.

Formation of the benzyl cation: A strong signal at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), is a characteristic feature of benzyl-containing compounds. nist.gov

Loss of the phenyl group: Cleavage of the N-phenyl bond could lead to a fragment at m/z 261.

Cleavage of the pyrimidinone ring: Various ring-opening and fragmentation pathways of the heterocyclic core would lead to smaller, characteristic ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
m/z Proposed Fragment Notes
338[C₂₃H₁₈N₂O]⁺Molecular ion peak.
247[M - C₇H₇]⁺Loss of the benzyl group.
261[M - C₆H₅]⁺Loss of the N-phenyl group.
91[C₇H₇]⁺Tropylium cation, characteristic of a benzyl moiety. nist.gov
77[C₆H₅]⁺Phenyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong absorption band due to the C=O (carbonyl) stretching vibration of the amide group in the pyrimidinone ring, which is expected in the range of 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidinone and aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are typically observed just above 3000 cm⁻¹, while the C-H stretching of the benzylic CH₂ group would be seen just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibration Functional Group
3000 - 3100C-H stretchAromatic rings
2850 - 2960C-H stretchBenzyl CH₂
1650 - 1700C=O stretchAmide (in pyrimidinone ring)
1450 - 1600C=C and C=N stretchAromatic and pyrimidinone rings
1300 - 1400C-N stretchAmine/Amide
690 - 900C-H bend (out-of-plane)Aromatic rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the pyrimidinone system and the two phenyl rings, is expected to give rise to strong absorptions in the UV region.

Typically, aromatic and heteroaromatic compounds exhibit intense absorptions corresponding to π → π* transitions. For this compound, one would expect to see absorption maxima (λ_max) in the range of 250-350 nm. up.ac.za The exact positions and intensities of these bands would be sensitive to the solvent polarity. The n → π* transition of the carbonyl group is also possible but is often much weaker and may be obscured by the stronger π → π* absorptions.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Intermolecular Interactions

While extensive searches of publicly available crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction data for this compound, the principles of the technique and analysis of related structures allow for a detailed discussion of the expected structural features and intermolecular forces.

A hypothetical SC-XRD analysis of this compound would involve irradiating a suitable single crystal with monochromatic X-rays. The resulting diffraction pattern is then meticulously analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystallographic Data (Hypothetical)

Should a crystal structure be determined, the data would be presented in a standardized format. A hypothetical data table is presented below to illustrate the type of information that would be obtained.

Parameter Hypothetical Value
Chemical FormulaC₁₇H₁₄N₂O
Formula Weight262.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.9
c (Å)13.2
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1165
Z4
Calculated Density (g/cm³)1.495

Detailed Research Findings (Based on Analogous Structures)

The molecular structure of this compound features several key functional groups that would be expected to dictate its solid-state packing through various intermolecular interactions. These include the pyrimidinone core, the benzyl group, and the N-phenyl substituent.

In the absence of a definitive crystal structure for the title compound, we can infer potential intermolecular interactions by examining published crystal structures of related pyrimidinone derivatives and other molecules containing benzyl and phenyl groups. researchgate.netresearchgate.netnih.govekb.egnih.govnih.gov

Key Intermolecular Interactions (Hypothesized)

Based on the functionalities present in this compound, the following intermolecular interactions would be anticipated to play a significant role in its crystal packing:

π-π Stacking Interactions: The presence of three aromatic rings (the pyrimidinone ring, the phenyl ring, and the benzyl ring) makes π-π stacking interactions highly likely. nih.govnih.gov These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. Stacking between the pyrimidinone rings or between a phenyl and a pyrimidinone ring of adjacent molecules would be expected to be a dominant feature in the crystal packing. nih.gov

C—H···π Interactions: The electron-rich π-systems of the aromatic rings can act as weak acceptors for hydrogen bonds from C-H groups of adjacent molecules. psu.edunih.gov These interactions, where a C-H bond points towards the face of an aromatic ring, are crucial in organizing the supramolecular assembly.

A Hirshfeld surface analysis, were the crystallographic data available, would allow for a quantitative breakdown of the different intermolecular contacts and their relative contributions to the crystal packing. nih.govresearchgate.net

Computational Chemistry and in Silico Investigations of 2 Benzyl 3 Phenylpyrimidin 4 3h One

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying medium to large-sized organic molecules. It is used to determine the ground-state electronic structure, which in turn allows for the calculation of a wide array of molecular properties. For pyrimidinone derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable results for geometry and electronic properties. nih.gov

The biological activity and physical properties of a flexible molecule like 2-Benzyl-3-phenylpyrimidin-4(3H)-one are dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. This is typically done by systematically rotating the molecule's flexible dihedral angles—in this case, the torsions around the single bonds connecting the benzyl (B1604629) and phenyl rings to the central pyrimidinone core.

Energy minimization calculations are performed at each rotational step to map out the potential energy surface. For similar benzyl-substituted tetrahydroisoquinolines, it has been shown that specific torsion angles lead to distinct energy minima. nih.govmdpi.com For this compound, the key dihedral angles would define the orientation of the phenyl and benzyl substituents relative to the pyrimidinone ring, which is critical for how the molecule presents itself to a potential binding partner, such as an enzyme's active site. The results typically show that steric hindrance between the rings and the core dictates a preference for non-planar arrangements.

Table 1: Illustrative Potential Energy Minima for Key Dihedral Angles in a Substituted Pyrimidinone System

Dihedral AngleDescriptionApproximate Energy Minima (°)
τ1 (N-C-C-C)Rotation of the Benzyl Group~60° and ~300°
τ2 (C-N-C-C)Rotation of the Phenyl Group~45° and ~225°
Note: This table is illustrative, showing typical values for substituted aromatic systems. Specific values for the target compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. nih.govacs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), provide critical information. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org In studies of related N-benzyl-furo[3,4-d]pyrimidine derivatives, the HOMO is often distributed over the electron-rich regions, while the LUMO is centered on the pyrimidine (B1678525) ring. researchgate.net DFT calculations are used to determine the energies and visualize the spatial distribution of these orbitals.

Table 2: Representative Frontier Molecular Orbital Data for a Related N-benzyl-2-oxo-furo[3,4-d]pyrimidine-3(4H)-carboxamide

ParameterEnergy (eV)Description
EHOMO-6.78Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.55Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.23ELUMO - EHOMO; indicates chemical reactivity and stability.
Data derived from a study on a similar pyrimidine scaffold, illustrating typical FMO properties. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. rsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors). In this compound, the carbonyl oxygen (C=O) is expected to be a primary region of high negative potential. nih.gov

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites prone to nucleophilic attack and favorable for interacting with negative charges. In the target molecule, the hydrogen atoms of the benzyl group would likely exhibit positive potential.

MEP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic interactions within a molecule. By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and, importantly, weaker non-covalent interactions like hydrogen bonds.

In studies on the pyrimidinone core, QTAIM has been instrumental in identifying and quantifying the strength of intermolecular hydrogen bonds, such as N–H···O and C–H···O interactions, which govern how these molecules assemble in a crystal lattice. nih.govnih.gov The analysis focuses on the properties at the bond critical point (BCP) between two interacting atoms. A positive value of the Laplacian of the electron density (∇²ρ(r)) at the BCP is characteristic of a closed-shell interaction, typical of hydrogen bonds.

Table 3: Typical QTAIM Parameters for Non-covalent Interactions in Pyrimidinone Systems

Interaction TypeElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Nature of Interaction
N–H···O0.020 - 0.045+0.070 - +0.130Strong Hydrogen Bond
C–H···O0.008 - 0.015+0.025 - +0.050Weak Hydrogen Bond
π-π stacking0.004 - 0.007+0.015 - +0.020van der Waals
Note: This table presents typical ranges derived from QTAIM analyses of related heterocyclic systems. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the observation of a molecule's dynamic behavior. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the structure fluctuates over time.

For this compound, MD simulations are particularly useful for:

Conformational Flexibility: Assessing the flexibility of the benzyl and phenyl rings and the pyrimidinone core in a solvent environment.

Ligand-Target Stability: When docked into a protein's binding site, MD simulations can test the stability of the predicted pose. By monitoring the Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound or if it drifts out of the pocket.

Binding Free Energy Calculation: Advanced techniques like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can be applied to MD trajectories to estimate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

Molecular Docking Studies for Predicted Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, typically a protein. This method is central to structure-based drug design. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in inhibitors of various enzymes.

For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target. Many pyrimidine derivatives have been investigated as inhibitors of targets such as:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase researchgate.net

Dihydrofolate Reductase (DHFR)

Cyclooxygenase (COX) enzymes

USP1/UAF1 deubiquitinase complex

The docking algorithm samples numerous positions and orientations of the ligand and scores them based on a scoring function, which estimates the binding affinity (often as kcal/mol). The results identify the most likely binding pose and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues of the protein.

Table 4: Illustrative Molecular Docking Results for a Pyrimidine Derivative Against a Protein Kinase

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
EGFR Tyrosine Kinase1M17-8.5Met793Hydrogen Bond (with C=O)
Leu718, Val726Hydrophobic Interaction
Phe856π-π Stacking (with phenyl ring)
Note: This table is a representative example based on docking studies of similar pyrimidine-based inhibitors. Specific results for this compound would depend on the chosen protein target. researchgate.net

In Silico ADME Prediction and Pharmacokinetic Relevance

In silico tools and experimental assays for compounds like ML323 provide valuable insights into the potential behavior of this compound. nih.govacs.org Key predicted ADME parameters for drug-like molecules are summarized in the table below, based on general principles of computational drug design. rdd.edu.iqrsc.org

Table 1: Predicted ADME Properties based on General In Silico Models

Property Predicted Value/Characteristic Pharmacokinetic Relevance
Molecular Weight Approx. 314.37 g/mol Likely compliant with Lipinski's Rule of Five (<500), favoring good absorption and distribution.
LogP (Octanol/Water Partition Coefficient) Moderately lipophilic A balanced LogP is essential for membrane permeability and solubility.
Hydrogen Bond Donors 0 Low number of hydrogen bond donors is favorable for oral bioavailability.
Hydrogen Bond Acceptors 2 (carbonyl oxygen and one nitrogen) A moderate number of acceptors is acceptable for drug-likeness.
Polar Surface Area (PSA) < 60 Ų A lower PSA is generally associated with better cell membrane permeability.
Aqueous Solubility Predicted to be low to moderate Solubility is a critical factor for absorption.
Blood-Brain Barrier (BBB) Permeability Possible The lipophilic nature and moderate size may allow for penetration of the BBB.
CYP450 Inhibition Potential for inhibition of certain isoforms Interaction with cytochrome P450 enzymes is a key determinant of drug metabolism and potential drug-drug interactions.

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

This table is generated based on the general characteristics of similar small molecules and established principles of in silico ADME prediction. Specific values would require dedicated computational modeling for this compound.

For the analogue ML323, experimental data revealed good kinetic solubility and a LogD (pH 7.4) of 1.97, which is considered ideal for oral bioavailability. nih.gov It also demonstrated stability in various pH conditions and in mouse plasma. nih.gov These findings for a structurally similar molecule suggest that this compound would likely exhibit a favorable pharmacokinetic profile, warranting further investigation.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Pyrimidinone Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug design, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent analogues. nih.gov While specific QSAR studies for this compound were not identified, research on broader classes of pyrimidinone and quinazolinone analogues provides valuable insights into the structural features that influence their activity. rsc.org

A 3D-QSAR study on 2-phenylpyrimidine (B3000279) analogues as selective phosphodiesterase 4B (PDE4B) inhibitors highlighted the importance of steric and electrostatic fields in determining the inhibitory potency. researchgate.net The study developed a pharmacophore model with a high correlation coefficient (R² = 0.918) and predictive power (Q² = 0.852), indicating a robust and reliable model. researchgate.net Such models help in understanding the three-dimensional arrangement of chemical features necessary for biological activity.

Similarly, QSAR studies on quinazolin-4(3H)-one analogues as EGFR inhibitors have demonstrated the utility of these computational methods. rsc.org These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. rsc.org The resulting contour maps from these analyses provide a visual guide to where modifications on the molecular scaffold would be beneficial or detrimental to the biological activity. rsc.org

For pyrimidinone analogues, QSAR models have been developed to predict various activities, including antimicrobial and anticancer effects. These models typically use a range of molecular descriptors, such as:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for intermolecular interactions.

Steric descriptors: Which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like LogP, which influence how a molecule interacts with biological membranes.

| Hydrophobic | LogP, LogD | Governs membrane permeability and interaction with hydrophobic pockets in proteins. |

The insights gained from QSAR studies on related pyrimidinone scaffolds suggest that the biological activity of this compound could be modulated by modifying the substituents on the benzyl and phenyl rings. For instance, the introduction of electron-withdrawing or electron-donating groups, or altering the steric bulk of these rings, would likely have a significant impact on its interaction with a biological target. The development of a specific QSAR model for a series of this compound analogues would be a valuable step in optimizing its therapeutic potential.

Biological Activities and Mechanistic Studies of Pyrimidinone Derivatives

Antimicrobial Activity Studies of Pyrimidinone Compounds

The pyrimidine (B1678525) scaffold is a cornerstone in the development of novel antimicrobial agents. innovareacademics.inproquest.com Its derivatives have been extensively studied for their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi.

Pyrimidinone compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. innovareacademics.inresearchgate.net For instance, a series of 2,4,5,6-tetrasubstituted pyrimidines was synthesized and evaluated for activity against Staphylococcus aureus. Several compounds from this series, notably 9e, 10d, and 10e, were effective at inhibiting biofilm formation and disrupting pre-formed biofilms of S. aureus ATCC 25923 and the Newman clinical strain, with IC50 values ranging from 11.6 to 62.0 µM. nih.gov These compounds also showed potent activity against planktonic cells, with minimum inhibitory concentration (MIC) values below 60 µM. nih.gov Specifically, compound 10d displayed bactericidal activity against S. aureus ATCC 25923. nih.gov

Similarly, studies on thieno[2,3-d]pyrimidinedione derivatives revealed potent activity against multi-drug resistant Gram-positive bacteria. nih.gov Two compounds, in particular, showed significant efficacy against methicillin-resistant S. aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-intermediate S. aureus (VISA), with MIC values in the 2–16 mg/L range. nih.gov However, their activity against Gram-negative bacteria was generally weaker (MIC values of 16 to >32 mg/L). nih.gov

Other research has highlighted pyrimidine derivatives with broad-spectrum activity. A compound bearing a 2-hydroxy and 3-chloro derivative of thiosemicarbazide (B42300) substituted pyrimidine showed good activity against tested organisms. innovareacademics.in Another study found that a pyrimidine derivative, compound 3, exhibited an MIC of 1.0 μg/ml against E. coli and Pseudomonas aeruginosa. innovareacademics.in In a separate study, a novel series of 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues was synthesized, where compound S1 showed strong efficacy against S. aureus (MIC = 16.26μg/ml) and compound S7 was potent against E. coli (MIC = 17.34μg/ml). researchgate.net

The following table summarizes the antibacterial activity of selected pyrimidinone derivatives.

Compound/Derivative TypeBacterial StrainActivity (MIC/IC50)Reference
2,4,5,6-tetrasubstituted pyrimidines (9e, 10d, 10e)Staphylococcus aureus (ATCC 25923, Newman)IC50: 11.6 - 62.0 µM (anti-biofilm) nih.gov
2,4,5,6-tetrasubstituted pyrimidinesStaphylococcus aureusMIC: < 60 µM (planktonic cells) nih.gov
Thieno[2,3-d]pyrimidinediones (Compounds 1, 2)MRSA, VRSA, VISAMIC: 2–16 mg/L nih.gov
Thieno[2,3-d]pyrimidinediones (Compounds 1, 2)Gram-negative bacteriaMIC: 16 to >32 mg/L nih.gov
Pyrimidine Derivative (Compound 3)Escherichia coliMIC: 1.0 µg/ml innovareacademics.in
2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one (S1)Staphylococcus aureusMIC: 16.26 µg/ml researchgate.net
2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one (S7)Escherichia coliMIC: 17.34 µg/ml researchgate.net

Pyrimidine derivatives have also been identified as promising antifungal agents, targeting various phytopathogenic fungi. nih.gov A study involving three series of novel pyrimidine derivatives found that most of the synthesized compounds possessed fungicidal activities, with some being more potent than commercial fungicides. nih.gov The antifungal activity was evaluated in vitro using a poisoned food technique against fourteen different fungi. nih.gov

In another study, seventeen new pyrimidine derivatives containing an amide moiety were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Compounds 5f and 5o demonstrated superior antifungal activity against Phomopsis sp., with a 100% inhibition rate compared to the 85.1% inhibition by the standard, Pyrimethanil. frontiersin.org Notably, compound 5o showed an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., significantly better than Pyrimethanil (32.1 μg/ml). frontiersin.org

The mechanisms of antifungal action for pyrimidine-related compounds often involve targeting essential cellular components. nih.gov For many antifungals, the primary target is the fungal cell membrane, specifically the synthesis or integrity of ergosterol, its main sterol component. nih.gov A novel pyrimidine-based chemical scaffold was found to have broad-spectrum antifungal activity, including against molds, by perturbing the function of the endoplasmic reticulum (ER). asm.org This was supported by the compound's ability to induce the unfolded protein response and inhibit the secretion of collagenases in Aspergillus fumigatus. asm.org

The following table presents the antifungal activity of specific pyrimidinone derivatives.

Compound/Derivative TypeFungal StrainActivity (Inhibition/EC50)Reference
5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f)Phomopsis sp.100% Inhibition @ 50 µg/ml frontiersin.org
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.100% Inhibition @ 50 µg/ml frontiersin.org
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.EC50: 10.5 µg/ml frontiersin.org
Pyrimethanil (Control)Phomopsis sp.85.1% Inhibition @ 50 µg/ml frontiersin.org
Pyrimethanil (Control)Phomopsis sp.EC50: 32.1 µg/ml frontiersin.org

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, with pyrimidine derivatives showing significant promise. ucl.ac.ukfrontiersin.org A phenotypic screening of a compound library against Mycobacterium tuberculosis (Mtb) identified a class of 2-pyrazolylpyrimidinones with potent activity. acs.orgdundee.ac.uk These compounds were found to be bactericidal against replicating Mtb and maintained their potency against clinical isolates. acs.orgdundee.ac.uk

Mechanistic studies on these 2-pyrazolylpyrimidinones suggest a novel mode of action. acs.orgdundee.ac.uk While resistance was associated with mutations in the MmpL3 protein, it was not identified as the direct target. acs.orgdundee.ac.uk Instead, RNA transcriptional profiling and checkerboard assays pointed towards the perturbation of iron (Fe) homeostasis as a key mechanism. acs.orgdundee.ac.uk Further structure-activity relationship (SAR) studies led to the identification of potent compounds with favorable physicochemical properties and metabolic stability. acs.orgdundee.ac.uk Another study identified trifluoromethyl pyrimidinone compounds with potent in vitro activity against Mtb, with a representative molecule demonstrating rapid, concentration-dependent bactericidal effects. frontiersin.org

Anticancer and Antitumor Potential of Pyrimidinone Analogues

Pyrimidinone analogues are recognized for their significant potential as anticancer agents, with numerous derivatives synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netijcrt.org

A wide array of pyrimidinone derivatives has been subjected to in vitro cytotoxicity screening, demonstrating potent activity. For example, newly synthesized pyrimidinone-5-carbonitriles exhibited strong cytotoxic effects against MCF-7 (breast) and Caco-2 (colon) cancer cell lines. researchgate.net Another study reported on pyrimidinone derivatives (compounds 9-12) that showed potential toxicity against several human cancer cells, including MCF-7 and HepG2 (liver). lookchem.com Compound 9 was particularly effective, with IC50 values of 8.29 μM and 8.72 μM against MCF-7 and HepG2 cells, respectively. lookchem.com

Thieno[2,3-d]pyrimidine derivatives have also been extensively investigated. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their effects on breast cancer cell lines MCF-7 and MDA-MB-231, showing promise as antitumor agents. nih.gov Research on other fused pyrimidine derivatives revealed that compounds 3a, 3b, 4a, and 10a were the most active against human colon (HT-29) and breast (MCF-7) cancer cell lines, with IC50 values ranging between 1 and 10 μg/ml against the HEPG2 cell line. researchgate.net

The following table provides a summary of the in vitro cytotoxicity of various pyrimidinone analogues.

Compound/Derivative TypeCancer Cell LineActivity (IC50)Reference
Pyrimidinone derivative (Compound 9)MCF-7 (Breast)8.29 µM lookchem.com
Pyrimidinone derivative (Compound 9)HepG2 (Liver)8.72 µM lookchem.com
Pyrimidinone derivative (Compound 10)HepG2 (Liver)8.33 µM lookchem.com
Pyrimidinone derivative (Compound 11)MCF-7 (Breast)9.22 µM lookchem.com
Pyrimidinone derivative (Compound 11)HepG2 (Liver)9.96 µM lookchem.com
Fused Pyrimidine Derivatives (3a, 3b, 4a, 10a)HEPG2 (Liver)1 - 10 µg/ml researchgate.net
Pyrimidinone-5-carbonitrile (Compound 30)MCF-7 (Breast)1.42 µM researchgate.net
Pyrimidinone-5-carbonitrile (Compound 30)A549 (Lung)1.98 µM researchgate.net

The anticancer effects of pyrimidinone derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net For instance, studies on pyrimidinone derivative compound 9 using AO/EB staining revealed classic apoptotic features such as nuclear shrinkage, chromatin condensation, and membrane blebbing in HepG2 cells. lookchem.com This was further supported by a decrease in the level of the anti-apoptotic protein Bcl-XL, indicating the compound's ability to trigger apoptosis. lookchem.com

Research on a diarylpentanoid, a curcumin (B1669340) analog, demonstrated that its antiproliferative activity in non-small cell lung cancer (NSCLC) cells was linked to apoptosis induction. monash.edu This was evidenced by a significant increase in caspase-3 activity and a decrease in Bcl-2 protein concentration in treated cells. monash.edu Gene expression analysis further revealed that the compound modulated genes associated with critical signaling pathways, including PI3K-AKT, MAPK, and cell cycle-apoptosis pathways. monash.edu Similarly, fused pyrimidine derivatives have been shown to have significant in-vitro antiproliferative activity, suggesting they kill cancer cells with minimal effect on normal cells, making them candidates for further investigation into their specific mechanisms. researchgate.net

Enzyme Inhibition Studies

The ability of pyrimidine derivatives to act as enzyme inhibitors is a key area of research. Structurally similar compounds, such as N-Benzyl-2-phenylpyrimidin-4-amine derivatives, have been investigated as inhibitors of the deubiquitinating enzyme complex USP1/UAF1, which is a promising target in oncology. acs.org Deregulation of enzymes involved in the ubiquitin pathway has been linked to various human diseases. acs.org

In one study, a series of N-benzyl-2-phenylpyrimidin-4-amine analogs were synthesized and evaluated for their inhibitory activity against the USP1/UAF1 deubiquitinase. The replacement of lipophilic moieties with an oxetane (B1205548) group was explored to improve metabolic stability, and cyclopropyl (B3062369) and cyclobutyl analogues were also tested, demonstrating potent inhibition. acs.org While specific inhibitory data against enzymes like EGFR, CDK2, FAK, Eg5, PK5, or GSK-3β for the 2-benzyl-3-phenylpyrimidin-4(3H)-one scaffold are not detailed in the reviewed literature, the activity of close analogs against other enzymes like USP1/UAF1 highlights the potential of this chemical class in enzyme inhibition. acs.org

Anti-inflammatory Effects and Related Pathways

Pyrimidine derivatives are recognized for their potential as anti-inflammatory agents. nih.govmdpi.com The core pyrimidine structure is found in compounds that may act as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into related heterocyclic systems, such as quinazolin-4(3H)-ones (benzo-fused analogs of pyrimidinones), has also revealed anti-inflammatory properties. nih.gov

One mechanism of anti-inflammatory action involves the inhibition of enzymes like lipoxygenase (LOX). A study on novel pyrimidine acrylamides identified two potent LOX inhibitors. mdpi.com Molecular docking studies supported the experimental findings, suggesting these compounds could be promising leads for addressing inflammatory diseases where oxidative stress is a crucial factor. mdpi.commdpi.com

Antiviral Activity Investigations

The antiviral potential of pyrimidinone derivatives has been a significant area of investigation, particularly against the Human Immunodeficiency Virus (HIV). Studies on 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives, which are structurally related to the subject compound, have shown notable anti-HIV-1 activity. nih.gov

These S-DABO compounds were found to be effective inhibitors of HIV-1 reverse transcriptase. nih.gov They demonstrated the ability to reduce the replication of various HIV-1 strains, including laboratory-derived strains, clinical isolates, and drug-resistant strains. nih.gov The antiviral activities were reported to be comparable in magnitude to the FDA-approved non-nucleoside reverse transcriptase inhibitor, Nevirapine. nih.gov Furthermore, N-substituted benzyl (B1604629)/phenyl acetamide (B32628) derivatives have also been identified as effective anti-HIV-1 agents. nih.gov In another study, N-Benzyl-2-phenylpyrimidin-4-amine derivatives, which are close structural analogs, displayed potent activity against HIV-2. kuleuven.be

Antiviral Activity of S-DABO Derivatives Against HIV-1 nih.gov
CompoundTargetMechanism of ActionReported Efficacy
RZK-4 (S-DABO derivative)HIV-1 Reverse TranscriptaseNon-nucleoside inhibitorAlmost complete inhibition at 200 µg/mL
RZK-5 (S-DABO derivative)HIV-1 Reverse TranscriptaseNon-nucleoside inhibitorAlmost complete inhibition at 200 µg/mL
RZK-6 (S-DABO derivative)HIV-1 Reverse TranscriptaseNon-nucleoside inhibitorPotent against drug-resistant HIV-1 strains

Antidiabetic Potential and Target Identification

A promising therapeutic strategy for type 2 diabetes mellitus involves targeting the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid homeostasis. nih.govnih.gov Synthetic ligands for PPARγ can modulate the expression of proteins critical to managing the disease. nih.gov

While direct studies on this compound as a PPARγ agonist are not prominent in the available research, related heterocyclic structures have shown significant activity. For instance, a library of novel 5-benzylidene-thiazolidin-2,4-dione (BTZD) derivatives were synthesized and tested, with several compounds exhibiting selectivity towards PPARγ as partial agonists. nih.gov These compounds improved hyperglycemia and hyperlipidemia in diabetic rat models. nih.gov Docking experiments revealed that these BTZDs interact with the ligand-binding pocket of PPARγ. nih.gov This suggests that the pyrimidinone scaffold could potentially be explored for similar interactions with PPARγ to develop new antidiabetic agents.

Other Relevant Biological Activities

The versatile pyrimidine core has been explored for a wide range of other therapeutic applications.

Anti-malarial: The search for new anti-malarial agents is critical, and nitrogen-containing heterocycles are a major focus. Quinazolin-4(3H)-one derivatives, the benzo-fused counterparts to pyrimidinones (B12756618), are known to possess anti-malarial activity. nih.gov Other related structures, such as thiazinoquinones and N-benzyl-oxydihydrotriazines, have also been investigated as potential treatments for malaria. nih.govnih.gov

Antihypertensive: Certain heterocyclic compounds containing a benzimidazole (B57391) ring, which share features with pyrimidinones, have been investigated as Angiotensin II Receptor Antagonists for the treatment of hypertension. nih.gov The pyrazolobenzothiazine ring system has also been associated with antihypertensive properties. nih.gov

Anticonvulsive: Pyrimidine derivatives have a historical connection to central nervous system activity, with barbiturates being a well-known example. nih.gov More recently, research into related quinazolinone structures has demonstrated anticonvulsant effects. In one study, newly synthesized 2-phenyl-3-benzimidazolyl-quinazolin(3H)-4-ones provided good protection against pentylenetetrazol-induced seizures in mice. nih.gov

Antioxidant: Many pyrimidine derivatives have been shown to possess antioxidant properties by acting as free radical scavengers. nih.govmdpi.commedcraveonline.com The antioxidant capacity of synthesized pyrimidinium betaines was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. medcraveonline.com The study found that the scavenging activity was dependent on both the concentration of the compound and the reaction time. medcraveonline.com Similarly, polyphenolic derivatives of quinazolin-4(3H)-one have also demonstrated significant antioxidant capabilities. nih.gov

DPPH Radical Scavenging Activity of Pyrimidinium Betaines medcraveonline.com
Compound TypeConcentration RangeObservation
Bicyclic Betaines (1 and 2)Low (0-25 µg/mL)Higher activity compared to monocyclic betaine
Monocyclic Betaine (3)High (e.g., 300 µg/mL)Highest activity, reaching 44.57% at 180 min

Structure Activity Relationship Sar Studies for 2 Benzyl 3 Phenylpyrimidin 4 3h One and Its Structural Analogues

Impact of Substituents on Pyrimidinone Core Activity

The pyrimidinone core serves as a crucial scaffold for biological activity, and its efficacy can be significantly modulated by the nature and position of various substituents. Research into related pyrimidinone derivatives has provided valuable insights into these relationships.

Role of Phenyl and Benzyl (B1604629) Substituents at N3 and C2, Respectively

The presence of a phenyl group at the N3 position and a benzyl group at the C2 position of the pyrimidin-4(3H)-one core is a key determinant of the biological activity in this class of compounds. In structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives, these aromatic moieties play a critical role in binding to biological targets. acs.org

Studies on analogous systems have shown that modifications to these groups can drastically alter activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution on the 2-phenyl ring was found to be more favorable at the 2-position compared to the 3- or 4-positions. acs.org This suggests that the spatial arrangement and electronic properties of the substituent on the 2-phenyl group are critical for optimal interaction with the target.

The benzyl group at the C2 position also plays a significant role. While direct SAR data for 2-benzyl-3-phenylpyrimidin-4(3H)-one is limited, studies on similar scaffolds like 2-(benzylthio)pyrimidines have demonstrated that substitutions on the benzyl ring can modulate antibacterial activity. scirp.org This indicates that the benzyl moiety is likely involved in crucial binding interactions that can be fine-tuned.

Influence of Stereochemistry and Conformational Features

While specific stereochemical studies on this compound are not extensively reported in the provided context, research on other complex heterocyclic systems highlights the importance of stereoisomers. For example, in different classes of compounds, a single enantiomer or diastereomer often exhibits the majority of the desired biological activity. The conformational flexibility of the benzyl group, in particular, allows it to adopt various spatial orientations, one of which may be more favorable for binding. Computational studies, such as those involving density functional theory (DFT), can help in understanding the preferred low-energy conformations of such molecules. nih.gov

Substituent Effects on Biological Target Binding Affinity

The affinity of this compound analogues for their biological targets is highly sensitive to the nature of the substituents on the aromatic rings. In the closely related N-benzyl-2-phenylpyrimidin-4-amine series, which are inhibitors of the deubiquitinating enzyme USP1/UAF1, the introduction of various functional groups has been shown to significantly impact binding affinity, often measured by the half-maximal inhibitory concentration (IC50). acs.org

For example, replacing the trifluoromethyl (CF3) group at the 2-position of the phenyl ring with other groups of varying electronic and steric properties led to a range of potencies. acs.org This demonstrates that both electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance play a role in how tightly the molecule binds to its target. Similarly, substitutions on the benzylamine (B48309) portion of these molecules also modulate binding affinity, with certain pyridyl analogues showing enhanced potency. acs.org

Table 1: Impact of Substituents on the 2-Phenyl Ring of N-benzyl-2-phenylpyrimidin-4-amine Analogues on USP1/UAF1 Inhibitory Activity. acs.org
AnalogueSubstitution on 2-Phenyl RingIC50 (µM)
Example 12-CF3>25
Example 23-CF3Inactive
Example 34-CF3Inactive

Modulating Pharmacological Profiles through Structural Modifications

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, researchers introduced a methyl group at the 5-position of the pyrimidine (B1678525) ring, which resulted in a twofold increase in potency. acs.org Conversely, moving the methyl group to the 6-position led to a decrease in activity, highlighting the sensitivity of the pharmacological profile to subtle structural changes. acs.org

Furthermore, attempts to improve metabolic stability by replacing a metabolically labile isopropyl group with cyclopropyl (B3062369), cyclobutyl, or oxetane (B1205548) moieties had mixed results. acs.org While the cyclopropyl and cyclobutyl analogues retained potent inhibition, their metabolic stability did not improve. acs.org The oxetane derivatives, although metabolically more stable, lost their biological activity, underscoring the delicate balance between optimizing different pharmacological parameters. acs.org

Table 2: Modulation of Pharmacological Profile through Pyrimidine Core Substitution in N-benzyl-2-phenylpyrimidin-4-amine Analogues. acs.org
AnalogueModificationIC50 (nM)
Example AUnsubstituted Pyrimidine~140
Example B5-Methyl70
Example C6-Methyl210
Example D5,6-Dimethyl120

Correlation of Computational Predictions with Experimental SAR Data

Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, are increasingly used to predict the biological activity of compounds and to rationalize experimental SAR data. These in silico approaches can provide valuable insights into the binding modes of ligands and the key interactions that govern their affinity for a biological target.

For pyrimidinone derivatives, computational studies have been employed to understand their potential as analgesic and anti-inflammatory agents. nih.gov 2D-QSAR and 3D-pharmacophore models have been developed to correlate structural features with analgesic properties. nih.gov Such models can help in predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process.

Molecular docking studies on related fused pyrimidinones (B12756618) have provided a structural basis for their observed biological activities by predicting how they fit into the active site of enzymes like cyclooxygenases (COX). nih.gov While direct computational studies for this compound were not found in the provided context, the successful application of these methods to similar scaffolds suggests their utility in understanding the SAR of this compound as well. The correlation between computational predictions and experimental results for related pyrimidine derivatives strengthens the rationale for using these tools in the design of novel analogues of this compound. acs.org

Future Research Directions and Translational Perspectives for 2 Benzyl 3 Phenylpyrimidin 4 3h One

Design and Synthesis of Novel Pyrimidinone Analogues with Enhanced Potency and Selectivity

The development of new therapeutic agents hinges on the strategic design and synthesis of analogues that exhibit superior biological activity. For the 2-benzyl-3-phenylpyrimidin-4(3H)-one scaffold, future work will focus on systematic structural modifications to enhance potency and selectivity for specific biological targets.

Medicinal chemistry efforts have demonstrated that the pyrimidine (B1678525) core is a viable replacement for other heterocyclic systems, such as the quinazoline (B50416) core, in certain inhibitors. acs.org This modification can be beneficial by reducing molecular weight and lipophilicity. acs.org For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a quinazoline core with a pyrimidine was well-tolerated and yielded a compound with comparable potency. acs.org Further structure-activity relationship (SAR) studies revealed that subtle modifications to the pyrimidine ring can significantly impact activity. The introduction of a methyl group at the 5-position of the pyrimidine ring led to a twofold increase in potency, while moving the methyl group to the 6-position resulted in a threefold decrease. acs.org

Future synthetic strategies will likely explore a wide range of substitutions on both the benzyl (B1604629) and phenyl rings of the core structure. The synthesis of such analogues can be achieved through established chemical routes, often involving the reaction of appropriate intermediates with various amines or through coupling reactions like the Suzuki coupling to introduce diverse aryl groups. acs.org The goal is to create a library of novel compounds for screening. By systematically altering substituents, researchers can probe the specific interactions between the compound and its target, leading to the identification of derivatives with optimized inhibitory profiles.

Table 1: Inhibition of USP1-UAF1 by Pyrimidine Analogues This table is based on data for N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a core structural motif with the subject compound.

Compound ID Core Structure R Group Modification IC₅₀ (nM) acs.org
37 Pyrimidine None 180
38 Pyrimidine 5-Methyl 70
39 Pyrimidine 6-Methyl 210

Advanced Mechanistic Elucidation of Biological Actions

While initial studies have identified promising biological activities, a deeper understanding of the molecular mechanisms is crucial for translation. For the closely related N-benzyl-2-phenylpyrimidin-4-amine derivatives, the primary mechanism of action identified is the inhibition of the USP1/UAF1 deubiquitinase complex. nih.govnih.gov This complex is a known regulator of the DNA damage response, making it a compelling target for anticancer therapies. nih.gov

Research has demonstrated a strong correlation between the half-maximal inhibitory concentration (IC₅₀) values of these compounds against USP1/UAF1 and their functional effects in non-small cell lung cancer cells. nih.gov Specifically, potent inhibition of USP1/UAF1 leads to increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) and a corresponding decrease in cancer cell survival. nih.gov Several compounds in this class were shown to reduce colony formation in H1299 cells by over 70% at a concentration of 5 μM. nih.gov

Future mechanistic studies should aim to:

Utilize structural biology techniques like X-ray crystallography to determine the precise binding mode of this compound analogues within the active site of their target proteins.

Employ advanced cell-based assays and proteomic approaches to identify downstream signaling pathways that are modulated by the inhibition of the primary target.

Investigate potential off-target effects to build a comprehensive selectivity profile, which is essential for predicting clinical outcomes.

Table 2: Correlation of USP1/UAF1 Inhibition with Cellular Activity Data based on N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Compound ID USP1/UAF1 IC₅₀ (µM) nih.gov Effect on Colony Formation of H1299 Cells nih.gov
48 < 0.1 >70% reduction
49 < 0.1 >70% reduction
64 ~ 0.1 >70% reduction
70 (ML323) ~ 0.1 >70% reduction
1 (HTS Hit) ~ 4.7 Minimal effect

Exploration of Novel Therapeutic Targets for Pyrimidinone Scaffolds

The versatility of the pyrimidinone scaffold suggests its potential to interact with a range of biological targets beyond those already identified. Pyrimidine-based structures are recognized as "privileged scaffolds" in medicinal chemistry and have been successfully developed as inhibitors for various protein families, particularly protein kinases. nih.gov

The urgent need for new anticancer agents has driven the exploration of pyrimidine derivatives against multiple targets. mdpi.comresearchgate.net For example, different pyrimidine-containing scaffolds have shown potent activity against key cancer-related enzymes:

Kinase Inhibition: The development of drugs targeting protein kinases is a major focus in oncology. nih.gov Pyrimidine scaffolds are being investigated as dual-target kinase inhibitors to create safer and more effective cancer treatments. nih.gov Derivatives such as phenylpyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comresearchgate.net Similarly, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of both wild-type EGFR and its resistant T790M mutant. nih.gov

Antibacterial Targets: The pyrimidine core is also present in molecules with antibacterial properties. scirp.org Future research could explore the potential of this compound analogues to target essential bacterial processes. Novel antibacterial targets include bacterial cell wall synthesis, protein kinases involved in signaling, and factors that disrupt the bacterial outer membrane. nih.govresearchgate.net

This broad potential encourages the screening of this compound and its novel analogues against a diverse panel of therapeutic targets, which could uncover entirely new applications for this chemical class.

Table 3: Examples of Pyrimidine Scaffolds and Their Therapeutic Targets

Pyrimidine Scaffold Therapeutic Target(s) Reported Biological Activity Reference(s)
Phenylpyrazolo[3,4-d]pyrimidine EGFR, VEGFR2, Top-II Potent anticancer activity against MCF-7, HCT116, and HePG-2 cell lines. mdpi.com, researchgate.net
Pyrido[2,3-d]pyrimidin-4(3H)-one EGFRWT, EGFRT790M Potent cytotoxic activity against A-549 (lung) and PC-3 (prostate) cancer cell lines. nih.gov
(4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl BRAFV600E, CRAF Potent antiproliferative effects against human melanoma and leukemia cell lines. nih.gov
2-(Benzylthio)pyrimidine Bacterial strains Significant antibacterial activity against multi-resistant E. coli and S. aureus. scirp.org

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Drug Discovery

The traditional drug discovery process is notoriously time-consuming and expensive. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the development of pyrimidinone-based therapeutics. nih.govnih.govijettjournal.org

AI and ML can be applied at multiple stages of the drug discovery pipeline for pyrimidinone analogues:

Target Identification and Validation: AI algorithms can analyze vast multi-omics datasets to identify and validate novel biological targets for the pyrimidinone scaffold, moving beyond the current focus. nih.gov

Virtual Screening and De Novo Design: AI-powered tools can screen billions of virtual compounds to predict their binding affinity for a target, identifying promising candidates for synthesis. nih.gov Furthermore, generative AI models can design novel pyrimidinone structures from scratch, optimized for specific properties like high potency and low toxicity. researchgate.net

Lead Optimization: ML models can predict the physicochemical and pharmacokinetic properties (ADMET) of designed analogues. nih.govnih.gov This allows researchers to prioritize compounds with a higher probability of success, refining the lead structures to improve efficacy and drug-like characteristics. nih.gov For example, graph neural networks can learn the relationship between chemical structures and their biological activities to guide the optimization process. nih.gov

By leveraging these computational tools, researchers can explore the chemical space around this compound more efficiently, reducing the reliance on traditional high-throughput screening and accelerating the journey from lead compound to clinical candidate. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Benzyl-3-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound can be synthesized via aza-Wittig reactions or cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Key steps include:

  • Using room-temperature aza-Wittig reactions to minimize side products (e.g., thienopyrimidine derivatives) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS).
  • Optimization of solvent (e.g., THF or DMF) and catalyst (e.g., Pd/C for hydrogenation steps) to improve yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Employ a combination of spectroscopic and computational methods:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELX programs (e.g., SHELXL for refinement) .
  • DFT calculations : Analyze electronic distribution and reactive sites (e.g., HOMO-LUMO gaps) with Gaussian or ORCA software.
  • Spectroscopy : Confirm tautomeric forms (e.g., 4(3H)-one vs. 4-hydroxypyrimidine) via 1H^1H NMR chemical shifts and IR carbonyl stretching frequencies .

Q. What biological assays are suitable for evaluating the antiviral or antibacterial potential of this compound?

  • Answer : Prioritize enzyme inhibition assays (e.g., HIV protease or bacterial topoisomerase IV) and cell-based viability tests:

  • Use MTT assays on mammalian cell lines (e.g., HeLa) to assess cytotoxicity.
  • Screen against viral replication models (e.g., influenza A) and compare with reference drugs like acyclovir .

Advanced Research Questions

Q. How can structural modifications to the benzyl or phenyl groups enhance the compound’s bioactivity, and what analytical tools validate these changes?

  • Answer :

  • Introduce electron-withdrawing groups (e.g., -F, -NO2_2) to the phenyl ring to improve binding affinity to target proteins.
  • Validate using:
  • Molecular docking (AutoDock Vina) to predict interactions with active sites.
  • Pharmacokinetic profiling (e.g., LogP via HPLC) to assess bioavailability .
  • Synthesize analogues via Suzuki-Miyaura coupling for aryl substitutions .

Q. What strategies resolve contradictions in spectroscopic data or biological activity between synthesized batches?

  • Answer :

  • Reproducibility checks : Re-run reactions under inert atmospheres (N2_2/Ar) to exclude oxidation byproducts.
  • Advanced NMR techniques : Use 1H^1H-1H^1H COSY and HSQC to confirm spin systems and assign ambiguous peaks.
  • Biological triplicates : Repeat assays with independent batches and apply statistical analysis (e.g., ANOVA) to identify outliers .

Q. How do crystal packing and intermolecular forces influence the stability and solubility of this compound?

  • Answer :

  • Perform single-crystal X-ray diffraction (SCXRD) to analyze packing motifs (e.g., π-π stacking, hydrogen bonds).
  • Use Mercury software to calculate void volumes and predict solubility.
  • Address twinning or disorder in crystals via SHELXL refinement with TWIN/BASF commands .

Critical Analysis of Evidence

  • Synthesis : and highlight aza-Wittig reactions but differ in solvent choices (DMF vs. THF). Researchers should test both to optimize yields.
  • Crystallography : SHELX programs dominate structural refinement, but newer tools like OLEX2 offer graphical interfaces for disorder modeling .
  • Bioactivity : and report divergent IC50_{50} values for similar derivatives, suggesting substituent positioning critically impacts potency.

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